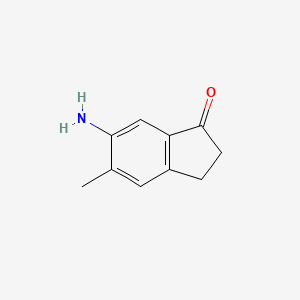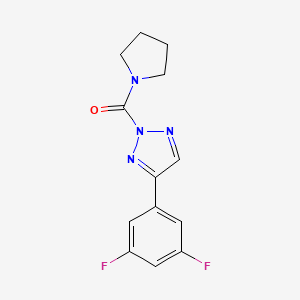
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions may target the triazole ring or the difluorophenyl group.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinyl group may yield a lactam, while substitution on the phenyl ring may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
(4-Phenyl-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the difluorophenyl group.
(4-(3,5-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure with dichlorophenyl instead of difluorophenyl.
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone: Similar structure with morpholinyl instead of pyrrolidinyl.
Uniqueness
The presence of the difluorophenyl group in (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity for specific biological targets.
Propiedades
Fórmula molecular |
C13H12F2N4O |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
[4-(3,5-difluorophenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12F2N4O/c14-10-5-9(6-11(15)7-10)12-8-16-19(17-12)13(20)18-3-1-2-4-18/h5-8H,1-4H2 |
Clave InChI |
QJDPJRXSDNBOHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
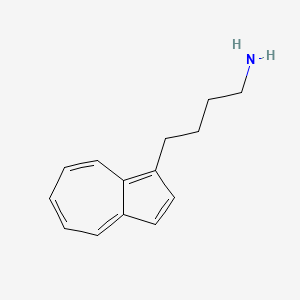
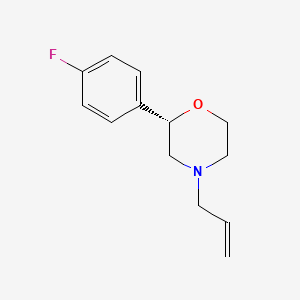
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

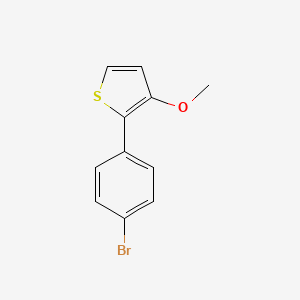
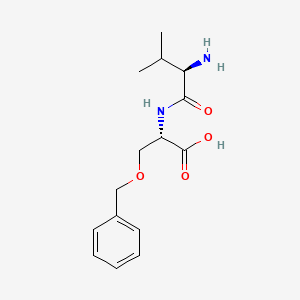
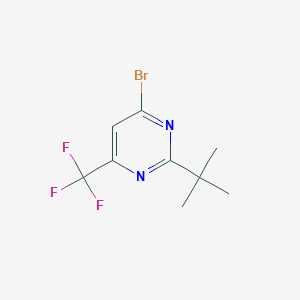
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
